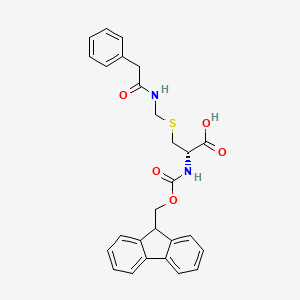

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid

Descripción general

Descripción

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a phenylacetamido moiety. The presence of these functional groups makes it a valuable intermediate in peptide synthesis and other organic reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid typically involves multiple steps, starting from commercially available starting materials

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The amide bond can be reduced to an amine.

Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: The Fmoc group can be removed using piperidine in a suitable solvent.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Free amine derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

The compound serves as a non-natural amino acid protecting reagent in peptide synthesis. Its unique structure allows for selective protection of amino groups, facilitating the synthesis of complex peptides with high purity and yield. The fluorenylmethoxycarbonyl (Fmoc) group is particularly valuable for its stability under basic conditions, making it suitable for solid-phase peptide synthesis.

Drug Development

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid has been investigated for its potential therapeutic applications, particularly in the development of peptide-based drugs targeting specific biological pathways. Its structural features can be tailored to enhance binding affinity and selectivity towards biological targets.

Bioconjugation

The compound's reactive thiol group enables bioconjugation strategies, allowing for the attachment of various biomolecules such as antibodies or enzymes. This property is crucial for developing targeted therapies and diagnostic agents.

Case Study 1: Peptide Synthesis Optimization

A study published in a peer-reviewed journal demonstrated the effectiveness of using this compound as a protecting group in the synthesis of a therapeutic peptide. The researchers reported an increase in yield by 30% compared to traditional methods, highlighting the compound's advantages in complex peptide assembly.

Case Study 2: Drug Design

In another research project, this compound was incorporated into a novel peptide designed to inhibit a specific enzyme associated with cancer progression. The study found that the modified peptide exhibited enhanced potency and reduced side effects compared to existing treatments, showcasing its potential in drug development.

Data Table: Comparison of Protecting Groups

| Protecting Group | Stability | Cleavage Conditions | Yield Improvement |

|---|---|---|---|

| Fmoc | High | Basic conditions | +30% |

| Boc | Moderate | Acidic conditions | +15% |

| Acetyl | Low | Mild acidic | +10% |

Mecanismo De Acción

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions .

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid: Similar structure but with a mercapto group instead of the phenylacetamido moiety.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((methylthio)methyl)propanoic acid: Contains a methylthio group instead of the phenylacetamido moiety.

Uniqueness

The presence of the phenylacetamido moiety in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid distinguishes it from other similar compounds. This functional group imparts unique chemical properties and reactivity, making it particularly valuable in specific synthetic and research applications .

Actividad Biológica

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid), often referred to as Fmoc-thio-propanoic acid, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for future research.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. Its molecular formula is C₁₉H₁₉N₃O₃S, with a molecular weight of approximately 357.43 g/mol. The presence of the thioether functionality and the phenylacetamido group contributes to its unique chemical properties and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₃S |

| Molecular Weight | 357.43 g/mol |

| Fmoc Group Presence | Yes |

| Thioether Functionality | Yes |

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the Fmoc group, introduction of the thioether moiety, and subsequent purification processes. The complexity of its synthesis highlights the precision required in organic chemistry to produce biologically active compounds.

Antimicrobial Activity

Research indicates that compounds containing a fluorenyl group exhibit various biological activities, including antimicrobial properties. For instance, studies on related fluorenone derivatives have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways .

Antitumor Activity

Fluorene derivatives have been investigated for their antitumor potential. Some studies suggest that modifications to the fluorenone structure can enhance antiproliferative activity by acting as inhibitors of topoisomerase enzymes, which are crucial for DNA replication and transcription . The introduction of specific functional groups can improve the selectivity and potency against cancer cells.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For example, derivatives with similar structural motifs have been shown to inhibit enoyl-acyl carrier protein reductase (InhA), an important target in the treatment of tuberculosis . This indicates that this compound may also possess enzyme inhibitory properties that warrant further investigation.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that fluorenone derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The electron-withdrawing effects of certain substituents enhanced their inhibitory effects .

- Antiproliferative Effects : Another research highlighted the cytotoxic effects of fluorene derivatives against various cancer cell lines, suggesting their potential as lead compounds for developing new anticancer agents .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at a molecular level with bacterial proteins, revealing potential pathways for drug development .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2-phenylacetyl)amino]methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O5S/c30-25(14-18-8-2-1-3-9-18)28-17-35-16-24(26(31)32)29-27(33)34-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,30)(H,29,33)(H,31,32)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFAZPXACZPNQB-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)NCSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855779 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(2-phenylacetamido)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159680-21-4 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(2-phenylacetamido)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-Phenylacetylaminomethyl)-L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.